An In-depth Technical Guide to 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine: A Privileged Scaffold in Modern Drug Discovery
Abstract
The imidazo[1,2-b]pyridazine core represents a "privileged scaffold" in medicinal chemistry, a structural framework that confers potent and selective activity against a range of biological targets.[1] This guide focuses on a specific derivative, 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine, providing a comprehensive overview of its chemical structure, a proposed synthetic pathway rooted in established methodologies, its predicted physicochemical properties, and its potential therapeutic applications based on extensive research into analogous compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the potential of this promising molecular architecture.
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold
Nitrogen-containing heterocyclic compounds form the cornerstone of the pharmaceutical industry, with the imidazo[1,2-b]pyridazine system being a particularly noteworthy example. This fused bicyclic structure, an isostere of purine, has demonstrated a remarkable capacity for interacting with a diverse array of biological targets.[1] Its prominence was significantly amplified by the success of Ponatinib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML), which features this core scaffold.[1]
The versatility of the imidazo[1,2-b]pyridazine framework allows for substitutions at various positions, enabling fine-tuning of its pharmacological and pharmacokinetic properties. The introduction of a piperidin-4-yl moiety at the 6-position, the subject of this guide, is a strategic modification aimed at exploring new chemical space and potentially enhancing drug-like properties such as solubility and target engagement.
Chemical Structure and Properties
The fundamental characteristics of 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine are summarized below.
| Property | Value | Source |
| IUPAC Name | 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine | - |
| CAS Number | 1206969-99-4 | [2] |
| Molecular Formula | C₁₁H₁₄N₄ | [2] |
| Molecular Weight | 202.26 g/mol | [2] |
| Calculated LogP | 0.5 | [2] |
The structure combines the rigid, aromatic imidazo[1,2-b]pyridazine core with the flexible, saturated piperidine ring. This combination of aromatic and aliphatic features is common in kinase inhibitors, where the aromatic core often engages in key interactions within the ATP-binding pocket, and the appended piperidine can provide additional binding contacts, improve solubility, and modulate pharmacokinetic parameters.
Figure 1: Chemical structure of 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine.
Synthesis and Characterization
While a specific, published synthesis for 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine has not been identified in the current literature, a robust synthetic route can be proposed based on well-established methodologies for this class of compounds. The most logical approach involves a two-stage process: the construction of a key intermediate, 6-chloroimidazo[1,2-b]pyridazine, followed by a nucleophilic aromatic substitution (SNAr) with a protected piperidine derivative.
Proposed Synthetic Pathway
Figure 2: Proposed synthetic workflow for 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine.
Detailed Experimental Protocols (Proposed)
Stage 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine (Intermediate C)
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Amination of 3,6-Dichloropyridazine (A -> B): 3,6-Dichloropyridazine is heated with aqueous ammonia in a sealed vessel to selectively substitute one of the chlorine atoms, yielding 6-chloro-3-aminopyridazine. The greater reactivity of the chlorine at the 6-position towards nucleophilic substitution facilitates this regioselective amination.
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Cyclization (B -> C): The resulting 6-chloro-3-aminopyridazine is then condensed with chloroacetaldehyde. This reaction proceeds via an initial N-alkylation of the exocyclic amino group, followed by an intramolecular cyclization to form the imidazole ring, affording the 6-chloroimidazo[1,2-b]pyridazine intermediate.
Stage 2: Nucleophilic Aromatic Substitution (C -> E)
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Coupling Reaction: 6-Chloroimidazo[1,2-b]pyridazine is subjected to a nucleophilic aromatic substitution reaction with a protected piperidine, such as tert-butyl 4-aminopiperidine-1-carboxylate. This reaction is typically carried out in a high-boiling polar aprotic solvent like DMSO or NMP, often in the presence of a non-nucleophilic base (e.g., DIPEA) to scavenge the HCl byproduct. The use of a Boc-protected piperidine is crucial to prevent side reactions involving the secondary amine of the piperidine ring.
Stage 3: Deprotection (E -> F)
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Boc-Group Removal: The final step involves the deprotection of the piperidine nitrogen. This is readily achieved by treating the Boc-protected intermediate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, to yield the target compound, 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine, typically as a salt.
Predicted Analytical Characterization
Based on the analysis of related compounds, the following spectral characteristics are anticipated for the final product:
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¹H NMR: The spectrum would show characteristic signals for the imidazo[1,2-b]pyridazine core protons, typically in the aromatic region (δ 7.0-8.5 ppm). The piperidine protons would appear in the aliphatic region (δ 1.5-3.5 ppm), with distinct multiplets for the axial and equatorial protons. The NH proton of the piperidine would likely be a broad singlet.
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¹³C NMR: The carbon signals for the heterocyclic core would be expected in the range of δ 110-150 ppm. The piperidine carbons would resonate at higher field, typically between δ 30-50 ppm.
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Mass Spectrometry (ESI+): A prominent [M+H]⁺ ion would be expected at m/z 203.13.
Potential Biological Activity and Therapeutic Applications
The true value of the 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine scaffold lies in its potential as a modulator of key biological pathways implicated in disease. While specific biological data for this exact compound is not publicly available, extensive research on analogous structures provides a strong foundation for predicting its likely therapeutic applications.
Kinase Inhibition: A Primary Focus
The imidazo[1,2-b]pyridazine core is a well-established hinge-binding motif for a variety of protein kinases. The piperidine substituent can then be tailored to interact with solvent-exposed regions or allosteric pockets, enhancing both potency and selectivity.
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Tyk2 Inhibition: Derivatives of imidazo[1,2-b]pyridazine have been identified as potent and selective allosteric inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[3][4] Tyk2 is a key mediator of signaling for pro-inflammatory cytokines like IL-12, IL-23, and Type I interferons.[4] Selective inhibition of Tyk2 is a promising strategy for the treatment of autoimmune and inflammatory diseases such as psoriasis, lupus, and inflammatory bowel disease.[4] The 6-amino substitution pattern is a common feature in these inhibitors.
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AAK1 Inhibition: Patents from pharmaceutical companies have disclosed imidazo[1,2-b]pyridazine derivatives as potent inhibitors of Adaptor-Associated Kinase 1 (AAK1).[5] AAK1 is involved in clathrin-mediated endocytosis and has emerged as a target for the treatment of neuropathic pain.[5] Many of these patented compounds feature a piperazinyl or pyrrolidinyl moiety at the 6-position, suggesting that the piperidin-4-yl group of the title compound would be well-tolerated and could contribute to potent AAK1 inhibition.[5]
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Other Kinase Targets: This scaffold has also been explored for the inhibition of other kinases, including PIM kinases (implicated in leukemia),[6] mTOR (a central regulator of cell growth and proliferation),[7] and TAK1 (involved in inflammatory signaling and multiple myeloma).[8]
Figure 3: Potential mechanism of action via Tyk2 inhibition in cytokine signaling.
Other Therapeutic Arenas
Beyond kinase inhibition, the imidazo[1,2-b]pyridazine scaffold has shown promise in other areas:
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Antimycobacterial Activity: Compounds incorporating this core with piperazine and morpholine moieties have demonstrated potent in vitro activity against Mycobacterium tuberculosis.[4]
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β-Amyloid Plaque Imaging: Certain derivatives have been evaluated as potential ligands for imaging β-amyloid plaques, which are a hallmark of Alzheimer's disease.[9]
Conclusion and Future Directions
6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine stands as a molecule of significant interest at the intersection of established synthetic chemistry and modern drug discovery. Its structural components—a privileged heterocyclic core and a versatile piperidine substituent—suggest a high potential for potent and selective interactions with a range of therapeutically relevant targets, most notably protein kinases.
While this guide provides a robust framework based on existing knowledge, the definitive characterization and biological evaluation of this specific compound remain to be published. Future research should focus on the execution of the proposed synthesis, full spectroscopic characterization of the final product, and comprehensive screening against a panel of kinases implicated in inflammatory, autoimmune, and oncologic diseases. Such studies will be instrumental in fully elucidating the therapeutic potential of this promising derivative of the versatile imidazo[1,2-b]pyridazine family.
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Process for preparing 3, 6-disubstituted imidazo [1,2-b ] pyridazine derivatives - Patent CN-110418792-B. (URL: [Link])
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